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Compound of Interest

Compound Name: 2-Fluoro-1-iodo-3-methylbenzene

Cat. No.: B1343946

An In-depth Technical Guide on 2-Fluoro-1-iodo-3-methylbenzene CAS Number: 916420-21-
8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-1-iodo-3-
methylbenzene (also known as 2-Fluoro-3-iodotoluene), a halogenated aromatic intermediate.
Due to the compound's nature as a specialized chemical building block, publicly available data
is limited. This guide consolidates known information and presents representative
methodologies and applications relevant to the fields of chemical synthesis and drug discovery.

Compound Identification and Properties

2-Fluoro-1-iodo-3-methylbenzene is an organoiodine and organofluorine compound. Its
structure incorporates a toluene backbone substituted with fluorine and iodine atoms at
positions 2 and 1, respectively. This substitution pattern makes it a versatile intermediate for
introducing a 2-fluoro-3-methylphenyl moiety into more complex molecules through various
cross-coupling reactions.

Table 1: Core Compound Data
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Identifier Value Source
2-fluoro-1-iodo-3-

IUPAC Name [1]
methylbenzene

CAS Number 916420-21-8 [1]

Molecular Formula C7HeFI [1]

Molecular Weight 236.02 g/mol [1]

Canonical SMILES CC1=C(C(=CC=CD1))F [1]

| INChiKey | SDEFQHVROPUQHCT-UHFFFAOYSA-N |[1] |

While specific, verified physical properties for this exact isomer are not widely published, data
from structurally similar isomers provide a reasonable estimation of its characteristics.

Table 2: Comparison of Physical Properties with Related Isomers

2-Fluoro-1-iodo-3-

1-Fluoro-3-iodo-2- 2-Fluoro-1-iodo-4-

Property methylbenzene
methylbenzene methylbenzene
(Target)

CAS Number 916420-21-8 443-85-6 452-79-9

- . . 210 °C at 760
Boiling Point Data not available ~226-228 °C[2]

mmHg[3]

Density Data not available ~1.78-1.81 g/cm3[2] 1.788 g/cm3[3]

| Refractive Index | Data not available | ~1.583[2] | 1.58[3] |

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 2-Fluoro-1-iodo-3-methylbenzene is not
readily available. However, a plausible and standard laboratory-scale synthesis can be
proposed based on established organometallic chemistry principles, such as the Sandmeyer
reaction followed by iodination.
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Objective: To synthesize 2-Fluoro-1-iodo-3-methylbenzene from 2-Fluoro-3-methylaniline.

Materials:

e 2-Fluoro-3-methylaniline

o Hydrochloric Acid (HCI), concentrated

e Sodium Nitrite (NaNO2)

o Potassium lodide (KI)

o Deionized Water

o Diethyl Ether or Dichloromethane (for extraction)

e Sodium Bicarbonate (NaHCO3), saturated solution

e Sodium Thiosulfate (Na2S20s3), 10% solution

e Anhydrous Magnesium Sulfate (MgSQOa)

e Ice

Experimental Procedure:

¢ Diazotization:

o In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve
1.0 equivalent of 2-Fluoro-3-methylaniline in an aqueous solution of hydrochloric acid (3.0
equivalents).

o Cool the resulting solution to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,
ensuring the temperature does not exceed 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to
ensure full formation of the diazonium salt.
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¢ lodination:

o In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in a minimal
amount of deionized water.

o Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution.
Vigorous nitrogen gas evolution will be observed.

o After the initial reaction subsides, allow the mixture to warm to room temperature and stir
for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to
completion.

o Work-up and Purification:

o Transfer the reaction mixture to a separatory funnel and extract the crude product with
diethyl ether or dichloromethane (3x volumes).

o Combine the organic layers and wash sequentially with deionized water, a 10% sodium
thiosulfate solution (to remove excess iodine), and a saturated sodium bicarbonate
solution.

o Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate
the solvent using a rotary evaporator.

o The resulting crude oil can be purified by vacuum distillation or column chromatography on
silica gel to yield the final product, 2-Fluoro-1-iodo-3-methylbenzene.
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Caption: Proposed synthesis workflow for 2-Fluoro-1-iodo-3-methylbenzene.
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Applications in Research and Drug Development

Halogenated organic molecules are fundamental building blocks in medicinal chemistry. The
unique properties of fluorine and the reactivity of iodine make compounds like 2-Fluoro-1-iodo-
3-methylbenzene particularly valuable.

» Role of Fluorine: The introduction of fluorine atoms into a drug candidate can significantly
alter its pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high
electronegativity and small size can enhance metabolic stability by blocking sites susceptible
to oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity to
improve cell membrane permeability.[4][5]

* Role of lodine: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making
it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.
This reactivity is central to its use in transition-metal-catalyzed cross-coupling reactions.
Pharmaceutical intermediates are crucial for linking basic chemical research to drug
production, enabling rapid structural modifications to optimize lead compounds.[6]

Key Reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions are cornerstones of modern drug discovery, allowing for the modular and
efficient assembly of complex molecular architectures from simpler, functionalized building
blocks like 2-Fluoro-1-iodo-3-methylbenzene.
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Caption: Use of the compound as a building block in Suzuki coupling.

Safety and Handling

» Toxicity: Specific toxicity data is not available. However, similar halogenated aromatic
compounds may cause irritation to the skin, eyes, and respiratory system.[2]

e Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat.

o Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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